3-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Mechanism of Action
Target of Action
A structurally similar compound, (2s,3s)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine, has been reported to target dipeptidyl peptidase 4 .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Oxadiazoles, in general, are known to influence a wide range of biological pathways due to their diverse chemical structures and biological activities .
Result of Action
Oxadiazoles are known for their wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Action Environment
The synthesis of oxadiazoles can be influenced by various factors, including temperature .
Biochemical Analysis
Biochemical Properties
Oxadiazoles have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure and functional groups present in the oxadiazole compound .
Cellular Effects
Some oxadiazole derivatives have shown anti-inflammatory activity and anticancer properties . These effects are likely due to their influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxadiazoles have been synthesized and studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Some oxadiazole derivatives have shown varying effects at different dosages .
Metabolic Pathways
Oxadiazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
Oxadiazoles can interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Oxadiazoles can be directed to specific compartments or organelles based on their structure and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction proceeds through the formation of an intermediate O-acyl amidoxime, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazoles, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2,4-oxadiazole: Another member of the 1,2,4-oxadiazole family with similar structural features.
5-Phenyl-1,3,4-oxadiazole: A related compound with a different arrangement of nitrogen and oxygen atoms in the ring.
2-Isopropoxy-5-(3-(1-oxo-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)benzonitrile: A structurally similar compound with additional functional groups.
Uniqueness
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c16-10-11-5-4-8-13(9-11)15-17-14(18-19-15)12-6-2-1-3-7-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCIIHOHTHVXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.